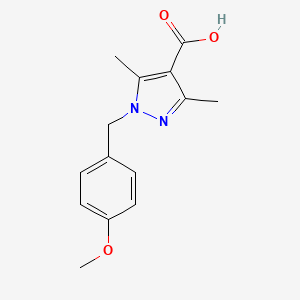

1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole-derived carboxylic acid with a molecular weight of 283.25 g/mol and CAS number EN300-651199 . Its structure comprises a pyrazole ring substituted at positions 1, 3, and 5 with a 4-methoxybenzyl group, two methyl groups, and a carboxylic acid group at position 4. The 4-methoxybenzyl substituent introduces electron-donating properties, which may influence solubility, acidity, and biological activity. This compound is commercially available from CymitQuimica in quantities ranging from 500 mg to 10 g, with applications in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9-13(14(17)18)10(2)16(15-9)8-11-4-6-12(19-3)7-5-11/h4-7H,8H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRHBEFSYUXBLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)OC)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-methoxybenzyl chloride in the presence of a base.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using reagents like carbon monoxide or formic acid under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the methoxybenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Various nucleophiles, bases like sodium hydroxide, and solvents such as dimethylformamide.

Major Products Formed:

Oxidation: Formation of carboxylic acids, ketones, or alcohols.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazoles or benzyl derivatives.

Scientific Research Applications

Pharmaceutical Development

1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has emerged as a multi-target directed ligand (MTDL) with potential therapeutic applications:

- Neuroprotection : The compound inhibits β-secretase (BACE), reducing amyloid beta (Aβ) formation, which is crucial in the context of Alzheimer's disease. It downregulates the levels of Amyloid Protein Precursor (APP) and BACE in APPswe-expressing cells, demonstrating significant neuroprotective effects.

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by influencing signaling pathways related to cell survival and proliferation.

Biochemical Studies

The compound serves as a valuable probe for elucidating biochemical pathways:

- Enzyme Inhibition : It acts as an inhibitor for acetylcholinesterase and Glycogen Synthase Kinase 3β (GSK3β), providing insights into cholinergic neurotransmission and cellular signaling mechanisms relevant to neurodegenerative diseases.

Synthesis of Agrochemicals

Due to its chemical structure, 1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be utilized as a building block in the synthesis of new agrochemicals. Its derivatives may enhance the efficacy of pesticides or herbicides, contributing to agricultural productivity while minimizing environmental impact .

Manufacture of Dyes and Pigments

The compound's unique properties make it suitable for the production of dyes and pigments used in various industrial applications. Its stability under different conditions allows for its incorporation into formulations requiring durable colorants.

Case Study 1: Neuroprotective Effects

A study conducted on APPswe-expressing cells demonstrated that treatment with 1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid resulted in a significant reduction in Aβ levels. This finding underscores its potential role in developing therapeutic strategies for Alzheimer's disease.

Case Study 2: Anticancer Activity

In vitro assays have shown that the compound exhibits selective cytotoxicity against certain cancer cell lines. The mechanism appears to involve modulation of GSK3β activity, which is implicated in cancer cell survival pathways. Further research is ongoing to explore its full potential as an anticancer agent.

Mechanism of Action

The mechanism by which 1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.

Molecular Targets and Pathways:

Enzymes: Potential inhibition of specific enzymes involved in disease pathways.

Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituent at the benzyl or aryl position. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Acidity :

- The 4-methoxybenzyl group (electron-donating) reduces the acidity of the carboxylic acid compared to electron-withdrawing groups like chloro or difluoromethyl . For example, the 2-chlorobenzyl analog (283.74 g/mol) likely exhibits stronger acidity than the methoxy derivative due to the inductive effect of chlorine .

- The difluoromethyl variant (190.15 g/mol) has the lowest molecular weight and may display enhanced lipophilicity, impacting its membrane permeability in biological systems .

Fluorinated derivatives (e.g., 2,4-difluorophenyl) are often prioritized in drug discovery due to improved metabolic stability and bioavailability .

Commercial Availability: The methoxy and chloro derivatives are widely available from suppliers like CymitQuimica and Santa Cruz Biotechnology, whereas the difluoromethyl variant is niche and offered by specialized vendors like ChemBK .

Research Findings

- Synthetic Applications : Chloro and fluorinated analogs are frequently used as intermediates in medicinal chemistry. For instance, the 4-chlorophenyl derivative is a precursor in kinase inhibitor synthesis .

- Biological Activity : Methoxy-substituted pyrazoles are explored for anti-inflammatory properties, while fluorinated analogs show promise in anticancer research .

Biological Activity

1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique molecular structure featuring a pyrazole ring substituted with a methoxybenzyl group and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in neuroprotection, anti-inflammatory responses, and anticancer properties.

- IUPAC Name : 1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid

- Molecular Formula : C14H16N2O3

- CAS Number : 1022989-64-5

The compound acts as a multi-target directed ligand (MTDL) with significant interactions with several biological targets:

- β-secretase (BACE) : Inhibits amyloid beta (Aβ) formation by downregulating Amyloid Protein Precursor (APP) and BACE levels.

- Glycogen Synthase Kinase 3β (GSK3β) : Involved in various signaling pathways related to cell proliferation and survival.

- Acetylcholinesterase : Potentially enhances cholinergic neurotransmission, which may be beneficial in neurodegenerative diseases.

Neuroprotective Effects

Research indicates that 1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exhibits neuroprotective properties by modulating oxidative stress and inflammatory pathways. It promotes neurogenesis in vivo and has been shown to reduce markers of neuroinflammation.

Anti-inflammatory Activity

The compound demonstrates significant anti-inflammatory effects. In studies, it has been found to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, which are critical mediators in inflammatory responses. For instance, compounds in the same class have shown up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been tested against various cancer cell lines, showing promising results:

- Breast Cancer : Exhibited significant antiproliferative activity against MDA-MB-231 cells.

- Lung Cancer : Demonstrated growth inhibition in A549 cell lines with an IC50 value indicating potent cytotoxicity.

Research Findings

A summary of notable research findings related to the biological activity of this compound is presented in the table below:

Case Studies

- Neuroprotective Study : In an animal model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque deposition.

- Cancer Therapeutics : In vitro studies on human breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation effectively compared to standard chemotherapeutics.

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by benzylation using 4-methoxybenzyl chloride. Key parameters include:

- Temperature : Elevated temperatures (80–100°C) for cyclization steps.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Catalyst : Bases like NaH or K₂CO₃ facilitate benzylation .

- Purification : Column chromatography or recrystallization improves purity (>95%).

Table 1 : Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, phenylhydrazine, DMF-DMA | 65–75 | 90 |

| Benzylation | 4-Methoxybenzyl chloride, NaH, DMF | 70–80 | 95 |

| Hydrolysis | NaOH/EtOH, reflux | 85–90 | 98 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations (N-H bend ~1550 cm⁻¹).

- NMR : ¹H NMR confirms substituents (e.g., methoxybenzyl protons at δ 3.8 ppm; pyrazole-CH₃ at δ 2.1–2.3 ppm).

- XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., dimer formation via carboxylic acid groups) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 289.1).

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer :

- Pharmacological Probes : Used to study kinase inhibition (e.g., MAPK pathways) due to pyrazole’s affinity for ATP-binding pockets.

- Building Block : Functionalized via esterification/amidation for novel heterocycles (e.g., antitumor agents) .

- SAR Studies : Modifications at the 4-carboxylic acid position enhance solubility and bioavailability .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in the benzylation step?

- Methodological Answer :

- Design of Experiments (DOE) : Vary solvent polarity (DMF vs. THF), base strength (NaH vs. K₂CO₃), and stoichiometry.

- In-Situ Monitoring : Use TLC or HPLC to track intermediate formation.

- Microwave-Assisted Synthesis : Reduces reaction time (from 12h to 2h) and improves yield by 15–20% .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Dynamic NMR Studies : Assess temperature-dependent conformational changes (e.g., hindered rotation of the methoxybenzyl group).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and coupling constants .

- 2D NMR : COSY and NOESY clarify proton-proton correlations and spatial arrangements .

Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to modulate activity.

- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to enhance metabolic stability .

Table 2 : SAR of Key Derivatives

| Derivative | Substituent | Biological Activity (IC₅₀, μM) |

|---|---|---|

| A | 4-Nitrobenzyl | Anticancer: 12.5 |

| B | 4-Aminobenzyl | Anti-inflammatory: 8.2 |

| C | Tetrazole analog | Kinase inhibition: 5.4 |

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and controls.

- Meta-Analysis : Compare data across PubChem, DrugBank, and peer-reviewed studies to identify outliers.

- Mechanistic Studies : Validate target engagement via SPR or ITC binding assays .

Q. What computational methods are employed to predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to protein targets (e.g., COX-2, PDB ID: 5KIR).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.

- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP = 2.1; BBB permeability: low) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.